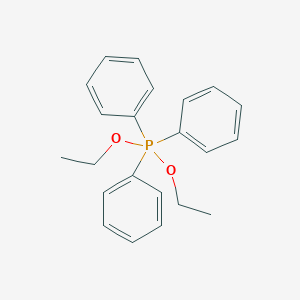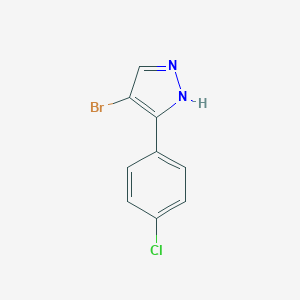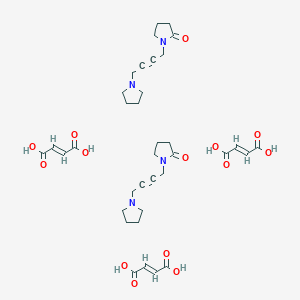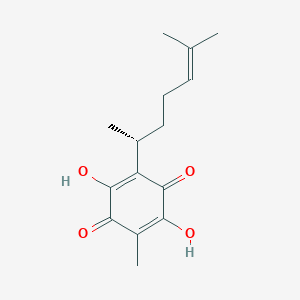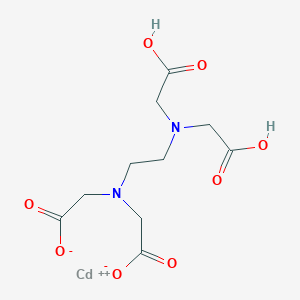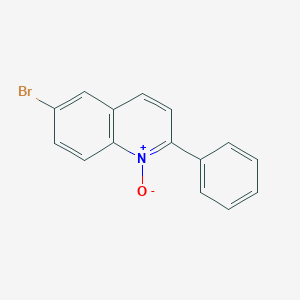![molecular formula C16H16N2O B097952 7-methyl-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one CAS No. 17972-75-7](/img/structure/B97952.png)
7-methyl-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, 7-methyl-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one, is a derivative of the benzodiazepine family, which is known for its wide range of pharmacological properties, including anxiolytic, anticonvulsant, and muscle relaxant effects. The structure of benzodiazepines is characterized by a benzene ring fused to a seven-membered diazepine ring. The specific compound mentioned has potential relevance in pharmacology due to its structural similarity to known benzodiazepines.
Synthesis Analysis
The synthesis of benzodiazepine derivatives typically involves multi-step reactions. For instance, a series of 7-chloro-5-[(o- and p-R1)phenyl]-1-R2-3H-[1,4]benzodiazepin-2-ones were synthesized through a four-step process, yielding final products in 35-94% yield . Although the exact synthesis of the compound is not detailed in the provided papers, the methods described could potentially be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of benzodiazepine derivatives is crucial for their interaction with biological targets such as the benzodiazepine receptors. For example, the binding affinity of various isomeric 5-(phenyl-substituted)pyrazolo[4,3-e][1,4]diazepin-8-ones to the benzodiazepine receptor was investigated, demonstrating that slight modifications in the structure can significantly affect their pharmacological activity . The molecular structure of the compound would likely influence its binding properties in a similar manner.
Chemical Reactions Analysis
Benzodiazepine derivatives can undergo various chemical reactions, including electrophilic substitution and methylation. For instance, chlorination and nitration reactions have been performed on 5-phenyl-1H-thieno[3,4-e]1,4-diazepin-2(3H)-one, with electrophilic substitution occurring at a specific position on the ring system . These reactions are indicative of the reactivity of the benzodiazepine core and could be relevant to the compound when considering potential chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzodiazepine derivatives, such as crystal structure and hydrogen bonding patterns, are important for understanding their behavior in biological systems. For example, supramolecular hydrogen-bonded hexamers were observed in two 5-aryl-3-methyl-1-phenyl-1,6,7,8-tetrahydropyrazolo[3,4-b][1,4]diazepines, which could influence their solubility and stability . These properties are likely to be relevant for the compound , affecting its pharmacokinetics and pharmacodynamics.
Scientific Research Applications
Synthetic Approaches and Chemical Properties
Benzodiazepines, including structures similar to 7-methyl-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one, have been synthesized through various methods, indicating the versatility and interest in these compounds for pharmaceutical applications. For instance, methods developed for the synthesis of benzimidazoles, quinoxalines, and benzo[diazepines from o-phenylenediamines highlight the synthetic flexibility and the potential to create a wide range of biologically active molecules (M. Ibrahim, 2011).
Biological Activities and Pharmaceutical Potential
The pharmacological profile of benzodiazepines encompasses a variety of biological activities, including antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. This diverse range of activities underlines the potential therapeutic applications of benzodiazepines and related compounds in treating numerous conditions. Specifically, the review by M. Rashid et al., 2019, summarizes the significant importance of 1,4-diazepine derivatives, suggesting potential pharmaceutical use for compounds structurally related to 7-methyl-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one.
Environmental Impact and Analytical Detection
The occurrence, fate, and transformation of benzodiazepines in the aquatic environment have been explored, reflecting the environmental impact of these substances and the need for effective detection and removal methods. Studies like those by T. Kosjek et al., 2012, which review the presence of benzodiazepine derivatives in various water bodies, underline the ecological considerations related to the widespread use of benzodiazepines, including potential derivatives of 7-methyl-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one.
properties
IUPAC Name |
7-methyl-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-11-7-8-14-13(9-11)16(17-10-15(19)18-14)12-5-3-2-4-6-12/h2-9,16-17H,10H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMDOHSZMCNSRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)CNC2C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349420 |
Source


|
| Record name | 7-methyl-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one | |
CAS RN |
17972-75-7 |
Source


|
| Record name | 7-methyl-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol](/img/structure/B97872.png)




